molecular formula C23H20ClN3S B12028874 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole CAS No. 477332-65-3

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole

Cat. No.: B12028874
CAS No.: 477332-65-3
M. Wt: 405.9 g/mol
InChI Key: FVQRFVHGSUSHPM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The chlorophenyl, methylbenzylthio, and tolyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can be compared with other triazole derivatives:

    3-(4-Chlorophenyl)-4H-1,2,4-triazole: Lacks the methylbenzylthio and tolyl groups, leading to different chemical and biological properties.

    5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole: Lacks the chlorophenyl group, affecting its reactivity and applications.

    4-(p-tolyl)-4H-1,2,4-triazole: Lacks both the chlorophenyl and methylbenzylthio groups, resulting in distinct characteristics.

Properties

CAS No.

477332-65-3

Molecular Formula

C23H20ClN3S

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3S/c1-16-6-12-21(13-7-16)27-22(19-8-10-20(24)11-9-19)25-26-23(27)28-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3

InChI Key

FVQRFVHGSUSHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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